molecular formula C22H29N5O3 B5009523 N-(1-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide

N-(1-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide

Cat. No. B5009523
M. Wt: 411.5 g/mol
InChI Key: CIYJTVMZMFQBFF-UHFFFAOYSA-N
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Description

The compound “N-(1-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide” is a complex organic molecule. It contains several functional groups including an acetylamino group, a benzoyl group, a piperidinyl group, a pyrazol group, and a butanamide group. These groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl and acetylamino groups suggests aromaticity, while the piperidinyl group indicates a cyclic structure. The pyrazol group is a heterocyclic compound containing nitrogen, which could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the acetylamino group could undergo hydrolysis, while the benzoyl group could participate in electrophilic aromatic substitution reactions . The piperidinyl group, being a secondary amine, could undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s a pharmaceutical compound, it might interact with certain receptors or enzymes in the body .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity, or investigating its biological activity .

properties

IUPAC Name

N-[2-[1-(3-acetamidobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-15(2)13-21(29)25-20-7-10-23-27(20)19-8-11-26(12-9-19)22(30)17-5-4-6-18(14-17)24-16(3)28/h4-7,10,14-15,19H,8-9,11-13H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYJTVMZMFQBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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